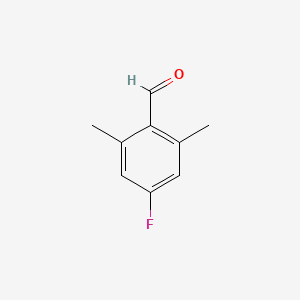
4-Fluoro-2,6-dimethylbenzaldehyde
Descripción general
Descripción
4-Fluoro-2,6-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-2,6-dimethylbenzaldehyde is a synthetic organic compound with a molecular formula of CHFO. Its unique structure, characterized by a fluorine atom and two methyl groups on the benzene ring, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The compound's key properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 154.17 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Log P (Octanol-Water) | 2.85 |
This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The aldehyde functional group allows for covalent interactions with nucleophilic sites on proteins, which may modulate their activity.
Inhibition Studies
Research indicates that compounds with similar structures often exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical in neurodegenerative disease treatment, particularly Alzheimer's disease. A study showed that derivatives of this compound could inhibit AChE effectively, with IC values ranging from 0.050 μM to 25.30 μM against AChE.
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibitory effects of various derivatives on AChE activity. The results indicated that compounds similar to this compound exhibited significant inhibition compared to standard drugs like donepezil. Structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the aromatic rings could enhance or diminish activity.
Case Study 2: Molecular Docking
Molecular docking studies predicted the binding interactions between this compound and target enzymes such as AChE and BuChE. The docking results suggested that the compound forms stable complexes with these enzymes, indicating its potential as a lead compound for drug development.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | IC (AChE) | Mechanism of Action |
|---|---|---|
| This compound | 0.050 - 25.30 μM | AChE/BuChE inhibition |
| 2-Chloro-6-fluorobenzaldehyde | 0.040 - 20.00 μM | AChE/BuChE inhibition |
| 3-Methyl-4-fluorobenzaldehyde | 0.060 - 30.00 μM | AChE/BuChE inhibition |
Propiedades
IUPAC Name |
4-fluoro-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQBKDVANYJVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654093 | |
| Record name | 4-Fluoro-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925441-35-6 | |
| Record name | 4-Fluoro-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















